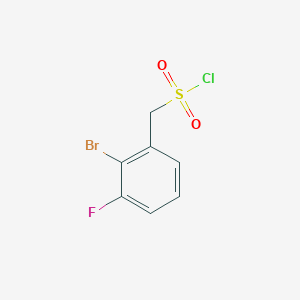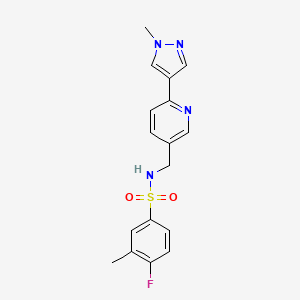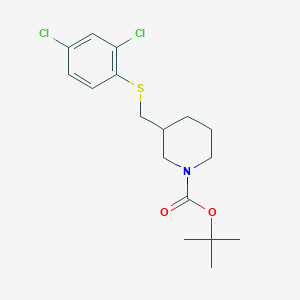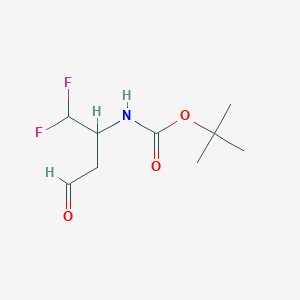
(2-Bromo-3-fluorophenyl)methanesulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2-Bromo-3-fluorophenyl)methanesulfonyl chloride” is a chemical compound with the CAS Number: 1507690-74-5 . It has a molecular weight of 287.54 . The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C7H5BrClFO2S/c8-7-5(4-13(9,11)12)2-1-3-6(7)10/h1-3H,4H2 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code 1S/C7H5BrClFO2S/c8-7-5(4-13(9,11)12)2-1-3-6(7)10/h1-3H,4H2 . This indicates that the compound consists of a bromine atom, a chlorine atom, a fluorine atom, an oxygen atom, and a sulfur atom attached to a phenyl ring.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 287.54 .作用機序
The mechanism of action of 2-Br-3-F-PMSC is not fully understood. However, it is believed to involve the formation of an intermediate sulfonium salt, which then undergoes further reaction to give the desired product. The reaction is thought to proceed through the formation of an intermediate sulfonium salt, which then undergoes further reaction to give the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Br-3-F-PMSC are not fully understood. However, it has been shown to have some effects on the metabolism of certain drugs and other molecules. In addition, it has been shown to have some effects on the activity of certain enzymes and other proteins.
実験室実験の利点と制限
2-Br-3-F-PMSC has several advantages and limitations when used in laboratory experiments. One of the main advantages is its low cost and availability. It is also relatively easy to handle and store, and it is relatively non-toxic. However, it is not suitable for use in reactions that require high temperatures, as it can decompose at temperatures above 50 °C. Additionally, it can react with other reagents and catalysts, which can lead to unwanted side reactions.
将来の方向性
There are several potential future directions for 2-Br-3-F-PMSC. One potential direction is to explore its use in the synthesis of other organic compounds, such as pharmaceuticals and natural products. Additionally, it could be used to synthesize functionalized polymers, surfactants, and other materials. Additionally, it could be used in the synthesis of dyes, catalysts, and catalytic agents. Finally, further research could be conducted to better understand its biochemical and physiological effects.
合成法
2-Br-3-F-PMSC is synthesized by the reaction of 2-bromo-3-fluorophenol with methanesulfonyl chloride in the presence of a base, typically pyridine. The reaction is carried out in anhydrous conditions at temperatures ranging from 0-50 °C. The reaction is usually complete within 1-2 hours. The product is isolated by filtration and recrystallized from a suitable solvent.
科学的研究の応用
2-Br-3-F-PMSC has a wide range of applications in scientific research. It has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, natural products, organometallic compounds, and heterocyclic compounds. It has also been used in the synthesis of functionalized polymers, surfactants, and other materials. Additionally, it has been used in the synthesis of dyes, catalysts, and catalytic agents.
Safety and Hazards
特性
IUPAC Name |
(2-bromo-3-fluorophenyl)methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClFO2S/c8-7-5(4-13(9,11)12)2-1-3-6(7)10/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNXIQOZIZVGCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Br)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(4-isopropylphenyl)oxalamide](/img/structure/B2909765.png)


![1'-{8-Fluoro-3-[(4-fluorophenyl)sulfonyl]quinolin-4-yl}-1,4'-bipiperidine](/img/structure/B2909769.png)
![N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B2909774.png)
![N-{4-[(4-chlorophenyl)sulfonyl]-3-cyanophenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2909775.png)

![N-(2,3-dimethylphenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2909778.png)


![2-Chloro-1-[(1R,2R)-2-propylcyclopropyl]ethanone](/img/structure/B2909783.png)

![3-[(3-acetylphenyl)amino]-6-tert-butyl-1,2,4-triazin-5(4H)-one](/img/structure/B2909785.png)
![3-methoxy-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2909787.png)